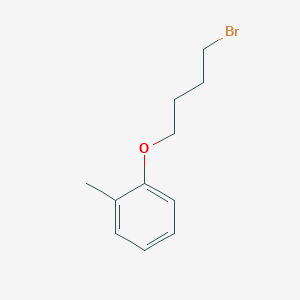

1-(4-Bromobutoxy)-2-methylbenzene

Description

Significance of Aryl Ethers in Contemporary Chemical Research

Aryl ethers are a class of organic compounds that feature an ether linkage to an aromatic ring. This structural motif is of great importance in modern chemical research, primarily due to its prevalence in a wide array of biologically active molecules and functional materials. In the pharmaceutical industry, the aryl ether linkage is a key component in numerous drug candidates. Furthermore, these compounds are frequently utilized as stable solvents in various chemical transformations and as building blocks in the fragrance and cosmetics industries. The synthesis of aryl ethers is a fundamental topic in organic chemistry, with classic methods such as the Williamson ether synthesis being continually refined and newer, more efficient catalytic cross-coupling reactions being developed.

Research Context of Brominated Alkyl Aryl Ethers

Brominated alkyl aryl ethers represent a significant subclass of aryl ethers, characterized by the presence of a bromine atom on the alkyl chain. The inclusion of bromine, a halogen, imparts specific reactivity to the molecule. The carbon-bromine bond can be readily cleaved, making these compounds excellent precursors and intermediates in a variety of synthetic transformations. The bromine atom serves as a versatile functional handle, enabling reactions such as nucleophilic substitutions and organometallic cross-coupling reactions. This allows for the straightforward introduction of new functional groups and the construction of more complex molecular architectures. Researchers utilize brominated alkyl aryl ethers to systematically build molecules with desired electronic and steric properties for applications ranging from medicinal chemistry to materials science. The one-pot synthesis of alkyl aryl ethers from aryl bromides highlights the utility of the bromo-group in synthetic strategies. prepchem.com

Academic Relevance of 1-(4-Bromobutoxy)-2-methylbenzene in Advanced Organic Synthesis and Materials Science

This compound is a bifunctional molecule that holds considerable academic interest as a building block in both advanced organic synthesis and materials science. Its structure combines a stable 2-methylphenyl ether (o-cresyl ether) moiety with a reactive 4-bromobutyl chain. This dual nature allows for selective chemical modifications at two distinct points.

In organic synthesis, the terminal bromine atom on the butoxy chain is a prime site for nucleophilic substitution, allowing for the attachment of a wide variety of functional groups. This makes it a useful intermediate for creating libraries of compounds for biological screening.

In materials science, this compound is of interest as a monomer or a precursor to monomers for polymerization reactions. The bromo-functional group can be converted to other functionalities suitable for polymerization, or it can be used directly in certain polymerization techniques. For instance, related compounds like 1,4-Bis(4-bromobutoxy)benzene have been investigated as intermediates for the synthesis of soluble electroluminescent oligomers and polymers, which are materials used in the fabrication of light-emitting diodes (LEDs). researchgate.net The flexible butoxy spacer can influence the physical properties, such as solubility and glass transition temperature, of the resulting polymers.

Physicochemical Properties of this compound

While specific experimental data for this compound is not widely published, its properties can be estimated and are expected to be similar to its well-documented isomer, 1-(4-Bromobutoxy)-4-methylbenzene.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrO |

| Molecular Weight | 243.14 g/mol |

| IUPAC Name | This compound |

| Boiling Point | Estimated to be similar to the 148-151.5 °C (at 10 mmHg) of the 4-methyl isomer. chemicalbook.com |

| Density | Estimated to be around 1.26 g/cm³. chemicalbook.com |

| Refractive Index | Estimated to be similar to the 1.536-1.538 of the 4-methyl isomer. fishersci.com |

Synthesis and Research Findings

The primary method for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.com This well-established reaction involves the O-alkylation of a phenoxide with an alkyl halide.

In a typical procedure, 2-methylphenol (o-cresol) is deprotonated with a suitable base, such as potassium carbonate or sodium hydroxide (B78521), to form the corresponding 2-methylphenoxide. This nucleophilic phenoxide is then reacted with a large excess of 1,4-dibromobutane (B41627). The excess of the dibromoalkane is crucial to favor the monosubstitution product over the disubstituted diether. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). chemspider.comchemicalbook.com A similar procedure has been reported for the synthesis of the analogous 1-(4-Bromobutoxy)-2-propylbenzene. prepchem.com

The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces one of the bromide ions from 1,4-dibromobutane. masterorganicchemistry.com The resulting product, this compound, retains the second bromine atom at the terminus of the butyl chain, which is available for subsequent chemical modifications.

Research into related brominated alkyl aryl ethers has demonstrated their utility as versatile intermediates. The terminal bromine atom can undergo a variety of reactions, including:

Nucleophilic Substitution: Reaction with nucleophiles such as amines, thiols, or cyanides to introduce new functional groups.

Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, which can then be used to form new carbon-carbon bonds.

Coupling Reactions: Participation in various transition-metal-catalyzed cross-coupling reactions to construct more elaborate molecular structures.

These reactions underscore the synthetic potential of this compound as a linker or building block. For example, its structure is suitable for use in solid-phase organic synthesis, where the bromo-functional end could be used to attach the molecule to a polymer resin, allowing for the synthesis of complex molecules with simplified purification. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromobutoxy)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-10-6-2-3-7-11(10)13-9-5-4-8-12/h2-3,6-7H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHNKCNFDJFXSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406253 | |

| Record name | 1-(4-bromobutoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2033-82-1 | |

| Record name | 1-(4-bromobutoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like 1-(4-Bromobutoxy)-2-methylbenzene. In ESI-HRMS, the compound would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation like sodium [M+Na]⁺. The high-resolution measurement of the resulting ion's mass would allow for the unambiguous confirmation of the compound's elemental formula, C₁₁H₁₅BrO.

Table 3: Calculated Exact Masses for this compound Adducts

| Ion Formula | Adduct | Calculated Exact Mass (m/z) |

| [C₁₁H₁₆BrO]⁺ | [M+H]⁺ | 243.0382 |

| [C₁₁H₁₅BrNaO]⁺ | [M+Na]⁺ | 265.0202 |

Direct Analysis in Real Time (DART)

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. When coupled with mass spectrometry (MS), DART-MS provides high-resolution mass data, enabling the determination of molecular weights and elemental compositions.

For this compound, a DART-MS analysis would be expected to yield a prominent ion corresponding to its molecular weight. The presence of bromine's characteristic isotopic pattern (approximately equal intensities for 79Br and 81Br) would result in two major peaks separated by two mass units, which would be a key indicator for the presence of a single bromine atom in the molecule.

Despite the utility of this technique, a thorough search of scientific databases and literature did not yield any specific DART-MS analysis data for this compound.

Infrared (IR) Spectroscopy, including Fourier Transform Infrared (FTIR)

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its structural features. While an experimental spectrum for this specific compound is not available, the expected characteristic IR absorption regions can be predicted based on the functional groups present.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3100-3000 |

| C=C stretch | 1600-1450 | |

| Alkyl Chain | C-H stretch | 2960-2850 |

| Ether | C-O stretch | 1260-1000 |

| Alkyl Halide | C-Br stretch | 690-515 |

X-ray Crystallography for Molecular and Supramolecular Structures

X-ray crystallography is an analytical method that provides the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for the unambiguous determination of molecular structure, including bond lengths, bond angles, and stereochemistry.

For X-ray crystallography to be applied to this compound, the compound would first need to be obtained in a single-crystal form of sufficient quality. A successful crystallographic analysis would provide detailed insights into the conformation of the butoxy chain and the spatial relationship between the methyl group and the ether linkage on the benzene (B151609) ring.

Currently, there are no published X-ray crystallographic structures for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases.

Complementary Advanced Analytical Techniques for Complex Systems

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles and molecules in solution. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. DLS is most effective for analyzing particles in the nanometer to micrometer range and is not typically used for the structural elucidation of small molecules like this compound in simple solutions. Its application would be more relevant if this compound were part of a larger assembly, such as a nanoparticle or micellar system. No DLS studies involving this compound have been reported in the scientific literature.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with binding events between molecules. It is a primary tool for studying biomolecular interactions, providing information on binding affinity, enthalpy, and entropy. For a small molecule like this compound, ITC would be employed to study its interaction with a larger macromolecule, such as a protein or a nucleic acid. Such a study could reveal whether the compound binds to a specific biological target and the thermodynamic forces driving this interaction. A search of the relevant literature indicates that no ITC studies have been published for this compound.

Computational and Theoretical Investigations of 1 4 Bromobutoxy 2 Methylbenzene Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules like aryl ethers. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying relatively large systems. DFT calculations are instrumental in determining molecular geometries, electronic distributions, and the energies of frontier molecular orbitals, which collectively govern the molecule's reactivity. researchgate.netnih.gov

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. For aryl ether analogs, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine key structural parameters. researchgate.net These calculations often reveal that in many aryl ethers, the aromatic rings are not perfectly planar with respect to the ether linkage. researchgate.net

For instance, in a related compound, 1,4-Bis(4-bromobutoxy)benzene, X-ray crystallography shows that the bromobutoxy side chain adopts an extended conformation. researchgate.net The torsion angles that define the chain's shape, such as Cα-Cβ-Cγ-Cδ and Cβ-Cγ-Cδ-Br, are close to 180°, indicating a stable, staggered arrangement. researchgate.net Computational geometry optimization can reproduce these experimental findings, validating the theoretical model. The analysis of the electronic structure through methods like Natural Bond Orbital (NBO) can quantify atomic charges, showing the expected electronegativity differences, with the oxygen and bromine atoms bearing partial negative charges.

| Parameter | Description | Typical Value (Computational) | Reference |

| C-O-C Bond Angle | The angle between the aryl carbon, ether oxygen, and alkyl carbon. | ~117-118° | researchgate.net |

| Ar-O-C-C Torsion | The dihedral angle defining the orientation of the alkoxy chain relative to the aromatic ring. | Varies; influences conformation | researchgate.net |

| C-C-C-Br Torsion | The dihedral angle of the butyl chain, often adopting an anti-periplanar conformation. | ~180° | researchgate.net |

This table presents typical geometric parameters for aryl alkoxy ethers derived from computational and experimental studies on analogous structures.

Frontier Molecular Orbital (FMO) theory is a powerful framework for rationalizing chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The energies of these orbitals and the gap between them are critical indicators of a molecule's reactivity and kinetic stability. youtube.com

For an analog like 1-(4-Bromobutoxy)-2-methylbenzene, the HOMO is typically localized on the electron-rich aromatic ring and the ether oxygen atom. The electrons in this orbital are the most available to be donated in a reaction, making this region the center of nucleophilicity. youtube.com Conversely, the LUMO is often associated with the antibonding σ* orbital of the Carbon-Bromine bond. youtube.com This orbital is the most accessible for accepting electrons, meaning a nucleophilic attack will preferentially target the carbon atom attached to the bromine, leading to the cleavage of the C-Br bond. youtube.com

The energy gap (ΔE = ELUMO – EHOMO) is a key descriptor. A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

| Molecular Orbital | Description | Predicted Location in Analogs | Energy (Illustrative) |

| HOMO | Highest Occupied Molecular Orbital; electron-donating capability. | Delocalized over the π-system of the methylbenzene ring and the ether oxygen. | -6.5 eV |

| LUMO | Lowest Unoccupied Molecular Orbital; electron-accepting capability. | Primarily located on the σ* antibonding orbital of the C-Br bond. | -0.5 eV |

| HOMO-LUMO Gap | Energy difference (ΔE); indicates chemical reactivity and stability. | A larger gap suggests greater stability. | 6.0 eV |

This interactive table provides an illustrative example of FMO energetics for a typical aryl brominated ether.

DFT calculations can go beyond FMO analysis to predict reactivity using a set of descriptors derived from conceptual DFT. scielo.org.mx These global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. researchgate.netnih.gov

Chemical Hardness (η) : Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electronic Chemical Potential (μ) : The "escaping tendency" of electrons. It is related to the negative of electronegativity.

Electrophilicity Index (ω) : A measure of the ability of a species to accept electrons.

Furthermore, local reactivity descriptors like Fukui functions can predict the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. researchgate.net For this compound analogs, Fukui analysis would likely confirm that the carbon atom bonded to bromine is the primary site for nucleophilic attack, while electrophilic attack would be directed towards the activated ortho and para positions of the aromatic ring.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. benthamdirect.com

For analogs of this compound, MD simulations can be used to:

Explore Conformational Flexibility : The 4-bromobutoxy chain is flexible. MD simulations can map its conformational landscape, revealing the populations of different gauche and anti conformers and the energy barriers between them.

Study Solvation : By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can detail how solvent molecules arrange around the solute and influence its conformation and reactivity.

Investigate Interactions : In the context of biological systems or materials science, MD can simulate the binding of the molecule to a target protein or its integration into a polymer matrix. benthamdirect.comnih.gov Techniques like Molecular Mechanics–Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding from simulation trajectories. benthamdirect.com

Monte Carlo (MC) Simulations

Monte Carlo (MC) simulations are another computational technique that relies on random sampling to predict the properties of a system. Instead of tracking trajectories over time like MD, MC methods generate a large number of random configurations and weight them according to their statistical probability (e.g., their Boltzmann factor).

Applications for aryl ether analogs include:

Conformational Searching : MC methods are highly effective at exploring the vast conformational space of flexible molecules to identify low-energy structures, which can then be subjected to more accurate DFT optimization.

Simulating Bulk Properties : MC simulations are well-suited for modeling the behavior of liquids and solids. They can be used to predict properties like liquid density, heat capacity, or the crystal packing arrangement of this compound analogs.

Structural Refinement : Advanced techniques like Reverse Monte Carlo (RMC) can be used in conjunction with experimental data (e.g., from neutron or X-ray diffraction) to build three-dimensional models that are consistent with the observed atomic structure. acs.org

Exploration of Hyperconjugation and Electronic Delocalization in Aryl Ether Systems

The electronic properties and reactivity of the aromatic ring in this compound are significantly influenced by its two substituents: the butoxy group and the methyl group.

Electronic Delocalization (Resonance) : The ether oxygen atom possesses lone pairs of electrons in p-orbitals. These lone pairs can overlap with the π-system of the benzene (B151609) ring, a phenomenon known as resonance or mesomeric effect (+M). This delocalization donates electron density into the ring, particularly at the ortho and para positions, making the ring more nucleophilic and "activating" it toward electrophilic aromatic substitution. youtube.com

Hyperconjugation : The methyl group also donates electron density to the ring, but through a different mechanism called hyperconjugation (+H effect). This effect involves the interaction of the electrons in the C-H σ-bonds of the methyl group with the adjacent π-system of the ring. youtube.com While generally weaker than the resonance effect of the ether, it further enhances the electron density of the aromatic ring.

Together, these two electron-donating effects make the aromatic ring of this compound analogs significantly more reactive towards electrophiles than unsubstituted benzene. The directing effects of these groups would channel incoming electrophiles primarily to the positions ortho and para to the strongly activating alkoxy group.

The Role of this compound in the Synthesis of Advanced Polymeric Materials

The compound this compound emerges as a specialized monomer in the field of advanced materials science, contributing to the development of high-performance polymers with tailored functionalities. Its distinct molecular architecture, which combines a reactive bromoalkoxy tail with a methyl-substituted aromatic core, makes it a valuable precursor for polymers designed for sophisticated engineering applications, particularly in optics and electronics.

Role in Supramolecular Chemistry and Host Guest Interactions

Interactions with Macrocyclic Host Systems, notably Pillar[n]arenes

Pillar[n]arenes are a class of macrocyclic host molecules with a rigid, pillar-shaped architecture and an electron-rich cavity. nih.gov These hosts are known to form stable inclusion complexes with guest molecules that have complementary size, shape, and chemical properties. The 4-bromobutoxy chain of molecules like 1-(4-Bromobutoxy)-2-methylbenzene is particularly well-suited for interaction with the cavities of pillar[n]arenes.

The electron-rich cavity of pillar[n]arenes, a result of the electron-donating alkoxy groups on their rims, makes them particularly effective at binding guest molecules. nih.gov The size of the pillar[n]arene cavity can be tuned by changing the number of repeating units (n), allowing for selectivity towards different guests. researchgate.net For instance, pillar researchgate.netarenes have an inner cavity diameter of about 4.6-5.0 Å, suitable for including linear alkyl chains. nih.govresearchgate.net

Table 1: Supramolecular Interactions in a Pillar researchgate.netarene Complex with a Bromobutoxy Group

| Interaction Type | Description | Reference |

|---|---|---|

| C—H⋯π | Interaction between the guest's alkyl chain and the host's aromatic panels. | nih.gov |

| C—H⋯O | Hydrogen bonding between the guest and the host's alkoxy groups. | nih.gov |

Supramolecular Self-Assembly of Bromoalkoxy-Functionalized Arene Derivatives

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov Bromoalkoxy-functionalized arene derivatives like this compound are capable of self-assembly due to the various intermolecular forces they can engage in.

The process is often driven by a combination of weak interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. In the solid state, these interactions can lead to the formation of well-defined crystalline structures. For example, the crystal structure of a complex triazole derivative is stabilized by a cooperative network of weak hydrogen bonds, chalcogen bonds, and other unorthodox nonbonded contacts like F···π interactions. nih.gov Similarly, the bromine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms or π-systems to guide the assembly process. The assembly can also be influenced by the polarity of the solvent, which can mediate the strength of these non-covalent interactions. rsc.org

Formation of Pseudonih.govrotaxanes and Supramolecular Dimers

A pseudorotaxane is a supramolecular complex in which a linear "guest" molecule is threaded through a cyclic "host" molecule without a covalent bond. A pseudo nih.govrotaxane is a specific case where a single molecule features a long chain that threads through a macrocyclic part of the same molecule. researchgate.net The flexible bromobutoxy chain of this compound makes it a potential component for forming such structures.

The formation of a pseudo nih.govrotaxane can be achieved when a molecule possesses a sufficiently long and flexible chain that can self-thread into its own macrocyclic cavity, often driven by intramolecular interactions. researchgate.net While not a macrocycle itself, this compound can act as the "thread" or "axle" component in the formation of pseudo nih.govrotaxanes with a separate macrocyclic host like a pillar researchgate.netarene.

Furthermore, bromoalkoxy-functionalized molecules can form supramolecular dimers. As observed in the crystal structure of a bromobutoxy-functionalized pillar researchgate.netarene, the terminal bromine atom can interact with an adjacent molecule, creating a dimeric structure held together by non-covalent forces. nih.gov This dimerization can also be driven by the self-assembly of ditopic building blocks into cyclic structures. rsc.org

Influence of Substituent Position and Chain Length on Supramolecular Architectures

The specific geometry and stability of supramolecular assemblies are highly dependent on the structure of the constituent molecules. In the case of this compound, both the position of the methyl substituent on the benzene (B151609) ring and the length of the alkoxy chain are critical factors.

Substituent Position: The position of the methyl group (ortho, meta, or para) influences the steric hindrance around the molecule. In the case of this compound (ortho-substituted), the methyl group is adjacent to the alkoxy chain, which can affect the conformation of the chain and its ability to thread into a host cavity. A para-substituted isomer, such as 1-(4-bromobutoxy)-4-methylbenzene, would have less steric hindrance near the point of attachment of the chain, potentially leading to more stable host-guest complexes. matrix-fine-chemicals.comambeed.com Studies on other aromatic systems have shown that even though alkyl substituents may not significantly alter the planarity of the core aromatic structure, they can profoundly impact the resulting supramolecular assembly in the solid state. rsc.org

Chain Length: The length of the bromoalkoxy chain is crucial for effective host-guest complexation. The four-carbon butoxy chain in this compound is often a suitable length for threading into common macrocycles like pillar researchgate.netarenes. A shorter chain might not be long enough to fully penetrate the cavity and engage in stabilizing interactions, while a longer chain might be too flexible or sterically demanding. The length of the chain plays a key role in determining whether a stable pseudo nih.govrotaxane can form, as it must be long enough to thread the ring and be held in place. researchgate.net

Table 2: Predicted Effects of Structural Modifications on Supramolecular Interactions

| Structural Modification | Predicted Effect | Rationale |

|---|---|---|

| Moving methyl group from ortho to para position | Potentially stronger host-guest binding | Reduced steric hindrance allows for deeper or more stable penetration of the alkoxy chain into the host cavity. |

| Increasing alkoxy chain length (e.g., to hexoxy) | Altered host selectivity and complex stability | May favor larger macrocyclic hosts; increased van der Waals interactions but also increased conformational entropy penalty. |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

The chemical compound 1-(4-Bromobutoxy)-2-methylbenzene has been primarily recognized in the academic and patent literature as a versatile synthetic intermediate. Its key contribution lies in its utility as a building block for constructing more complex molecular architectures. The presence of a reactive bromo-terminated butyl chain attached to a substituted aromatic ring via an ether linkage allows for a variety of subsequent chemical modifications.

A notable synthesis of a related compound, 1-(4-bromobutoxy)-2-propylbenzene, has been documented, which was achieved by reacting 2-propylphenol (B147445) with 1,4-dibromobutane (B41627) in a biphasic system of methylene (B1212753) chloride and water, using sodium hydroxide (B78521) as the base and tetra-n-butylammonium bisulfate as a phase-transfer catalyst. This procedure yielded the product in an 80% yield after distillation prepchem.com. This synthetic methodology highlights a standard and efficient way to prepare such brominated aryl ethers.

The primary academic significance of this compound and its isomers is their role as precursors in the synthesis of more elaborate molecules. The bromo-functional group is a key feature, enabling nucleophilic substitution reactions to introduce a wide array of functionalities.

| Compound Name | Role/Finding | Reference |

| 1-(4-Bromobutoxy)-2-propylbenzene | Synthesized via phase-transfer catalysis | prepchem.com |

| 1,4-Bis(4-bromobutoxy)benzene | Crystal structure determined; used as an intermediate for electroluminescent polymers. | researchgate.net |

Emerging Research Trends in Brominated Aryl Ethers

Brominated aryl ethers, as a class of compounds, are at the forefront of several emerging research trends, primarily in the fields of medicinal chemistry and materials science.

In medicinal chemistry, the aryl ether motif is a common feature in many biologically active compounds. The introduction of a brominated alkyl chain provides a convenient handle for the synthesis of novel drug candidates. The development of new catalytic methods, such as copper-catalyzed C-O cross-coupling reactions, has expanded the toolkit for synthesizing complex aryl ethers, including those with fluorine substitutions for metabolic stability acs.org. These advancements facilitate the late-stage functionalization of complex molecules, a crucial step in drug discovery programs fishersci.comscbt.com. The ability to create libraries of diverse aryl ether derivatives is essential for screening for various biological activities researchgate.net.

In the realm of materials science, brominated aryl ethers are valuable precursors for the synthesis of functional polymers. For instance, compounds like 1,4-Bis(4-bromobutoxy)benzene serve as intermediates in the creation of soluble electroluminescent oligomers and polymers for potential use in light-emitting diode (LED) applications researchgate.net. The bromo groups can be utilized in polymerization reactions, such as polycondensation, to build up the polymer backbone. The specific substitution pattern on the aromatic ring and the length of the alkoxy chain can be tailored to fine-tune the optical and electronic properties of the resulting materials.

Another area of interest is the environmental fate and potential bioremediation of brominated aromatic compounds, which are also used as flame retardants mdpi.com. Research into the microbial degradation and biotransformation of these compounds is crucial for developing strategies to mitigate their environmental impact oaepublish.com.

Prospective Avenues for Further Investigation of this compound

Given its structure and reactivity, this compound presents several promising avenues for future research.

Synthesis of Novel Bioactive Molecules: A primary area for future investigation is its use as a scaffold for the synthesis of novel compounds with potential biological activity. The terminal bromine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and azides, to generate a diverse library of derivatives. These derivatives could be screened for a range of therapeutic targets. For example, coupling with various heterocyclic amines could lead to new classes of kinase inhibitors or receptor antagonists.

Advanced Materials and Polymer Science: Further exploration of this compound in materials science is warranted. It could be used as a monomer or a functional additive in the synthesis of new polymers. For instance, its incorporation into polyester (B1180765) or polyether chains could modify the material's properties, such as its thermal stability, refractive index, or flame retardancy. The ortho-methyl group could influence the polymer's morphology and solubility compared to its isomers.

Detailed Physicochemical Characterization: A comprehensive study of the physicochemical properties of this compound is still needed. This would include a detailed crystallographic analysis to understand its solid-state packing and intermolecular interactions, as well as in-depth spectroscopic characterization. Such fundamental data would be invaluable for researchers utilizing this compound in their synthetic endeavors.

Q & A

Basic: What are the common synthetic routes for preparing 1-(4-Bromobutoxy)-2-methylbenzene, and what factors influence reaction efficiency?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2-methylphenol with 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetone. The reaction efficiency depends on:

- Temperature: Elevated temperatures (60–80°C) accelerate substitution but may increase side reactions.

- Solvent polarity: Polar solvents enhance nucleophilicity of the phenoxide ion .

- Stoichiometry: Excess 1,4-dibromobutane improves yield by minimizing di-alkylation byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR: Assign signals for the aromatic protons (6.7–7.2 ppm), methyl group (~2.3 ppm), and bromobutoxy chain (δ 3.4–1.8 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight (247.11 g/mol) via ESI-MS or EI-MS, with fragmentation patterns identifying the bromine isotope signature .

- IR Spectroscopy: Detect ether C-O stretching (~1250 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations assess:

- Electrostatic Potential Maps: Identify electrophilic regions (e.g., bromine atom) prone to nucleophilic attack .

- Transition State Modeling: Predict activation energies for SN2 mechanisms, influenced by steric hindrance from the 2-methyl group .

- Solvent Effects: Continuum solvation models (e.g., COSMO-RS) evaluate solvent polarity impacts on reaction kinetics .

Advanced: What strategies resolve contradictions in reported solubility data of this compound across different solvents?

Methodological Answer:

Discrepancies often arise from impurities or solvent batch variability. To address:

- Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity before solubility testing .

- Standardized Protocols: Follow OECD 105 guidelines for shake-flask methods in solvents like DMSO, ethanol, and hexane .

- Temperature Control: Report solubility at 25°C ± 0.5°C to minimize thermal variation .

Intermediate: How can researchers optimize purification methods for this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with hexane/ethyl acetate (8:2) to separate unreacted 2-methylphenol .

- Recrystallization: Dissolve crude product in hot ethanol, then cool to −20°C for crystal formation .

- Distillation: For large-scale purification, fractional distillation under reduced pressure (1–5 mmHg) minimizes thermal degradation .

Advanced: What role does steric hindrance play in the compound’s reactivity during functionalization?

Methodological Answer:

The 2-methyl group creates steric hindrance, which:

- Reduces Reactivity: Slows SN2 reactions at the bromine site due to restricted backside attack .

- Directs Electrophilic Substitution: Favors para positions on the benzene ring in Friedel-Crafts alkylation .

- Impacts Catalytic Cross-Coupling: Suzuki-Miyaura reactions require bulky ligands (e.g., SPhos) to mitigate steric effects .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber glass vials to prevent photolytic cleavage of the C-Br bond .

- Temperature: −20°C in inert atmospheres (N₂/Ar) prevents thermal decomposition or hydrolysis .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ether linkage .

Advanced: How can HPLC-MS be used to analyze byproducts formed during the synthesis of this compound?

Methodological Answer:

- Column Selection: C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) separates byproducts .

- MS Detection: High-resolution Q-TOF identifies di-alkylated byproducts (e.g., bis-(4-bromobutoxy) derivatives) via exact mass (m/z 409.05) .

- Quantification: External calibration with synthesized standards validates impurity levels (<2%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.